molecular formula C16H26N4O8S B1140868 (2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate CAS No. 103900-19-2

(2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate

Cat. No.: B1140868
CAS No.: 103900-19-2
M. Wt: 434.46
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Description

(2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate, also known as Arphamenine B sulfate, is a microbial-derived aminopeptidase B inhibitor. Its molecular formula is C₁₆H₂₄N₄O₄, with a molar mass of 336.39 g/mol . The compound features a p-hydroxyphenylmethyl substituent at the C2 position and a guanidino group at C8, contributing to its water solubility (1 mM in H₂O) and biological activity . It is stored at -20°C to maintain stability and is used in biochemical research to study enzyme inhibition mechanisms .

Properties

IUPAC Name

(2S,5R)-5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4.H2O4S/c17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4)/t11-,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPZBEQQKUCCLX-STEACBGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of key intermediates through reactions such as amination, guanidination, and oxidation. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability . The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the compound required for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation while maintaining the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amino derivatives .

Mechanism of Action

The mechanism of action of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways . These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Arphamenine A

Arphamenine A is the closest structural analog of Arphamenine B. Key differences include:

  • Structural Feature : Arphamenine A substitutes the p-hydroxyphenylmethyl group with a phenylmethyl group at C2, reducing polarity .
  • Solubility and Stability : The absence of a hydroxyl group in Arphamenine A likely decreases water solubility compared to Arphamenine B. Both require storage at -20°C .
Table 1: Structural and Functional Comparison
Parameter Arphamenine B Sulfate Arphamenine A Derivatives
C2 Substituent p-Hydroxyphenylmethyl Phenylmethyl
Molecular Formula C₁₆H₂₄N₄O₄ Variants include hemisulfate monohydrate
Molar Mass 336.39 g/mol Not explicitly stated
Solubility 1 mM in H₂O Likely lower due to reduced polarity
Enzyme Target Aminopeptidase B Aminopeptidase family (exact subtype unclear)

Other Aminopeptidase Inhibitors

Research Findings and Implications

  • Synthetic Challenges: Corrections in related compound nomenclature (e.g., ) highlight the importance of precise stereochemical reporting in synthetic studies .

Biological Activity

Introduction

The compound (2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate , commonly referred to as Arphamenine B hemisulfate, is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes multiple functional groups such as an amine, guanidine, and a phenolic hydroxyl group, which suggest diverse biological activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.

Structural Overview

  • Molecular Formula : C16H26N4O8S
  • Molecular Weight : 418.5 g/mol
  • CAS Number : 144110-38-3

Functional Groups

The presence of functional groups such as:

  • Amino Group : Contributes to protein synthesis and enzyme interactions.
  • Guanidine Group : Known for its role in various biological processes including metabolic pathways.
  • Phenolic Hydroxyl Group : Imparts antioxidant properties and enhances solubility due to the sulfate moiety.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as an inhibitor of aminopeptidase B, a Zn²⁺ dependent exopeptidase that selectively removes arginine and lysine from peptide substrates. This inhibition can enhance immune responses by modulating peptide availability for antigen presentation.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

  • Antioxidant Activity : Due to its phenolic structure, it may scavenge free radicals.
  • Enzyme Inhibition : Specifically targets aminopeptidases, affecting protein metabolism.
  • Potential Anti-diabetic Effects : Related to its guanidine content which is known for glucose metabolism modulation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
ArginineGuanidine groupProtein synthesis
Phenylalanine DerivativesPhenolic structureAntioxidant properties
AminoguanidineGuanidine structureAnti-diabetic effects

The unique combination of functional groups in this compound may enhance its reactivity and solubility compared to these similar compounds.

Study 1: Enzyme Inhibition

A study demonstrated that Arphamenine B significantly inhibits aminopeptidase B activity in vitro, leading to increased levels of peptides that can enhance immune responses in macrophages and lymphocytes. This suggests a potential application in immunotherapy.

Study 2: Antioxidant Properties

Research conducted on the antioxidant activity of phenolic compounds indicated that Arphamenine B exhibits strong free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases.

Study 3: Metabolic Effects

In animal models, administration of this compound showed improved glucose tolerance and insulin sensitivity, indicating its potential role in diabetes management.

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